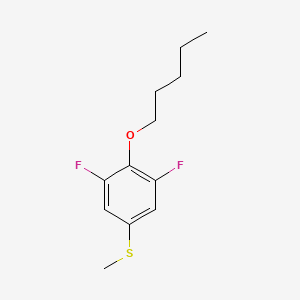

(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane

Description

Properties

IUPAC Name |

1,3-difluoro-5-methylsulfanyl-2-pentoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2OS/c1-3-4-5-6-15-12-10(13)7-9(16-2)8-11(12)14/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUUWHRMLSJQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1F)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3,5-Difluorophenol

The synthesis begins with 3,5-difluorophenol , where the hydroxyl group is alkylated with pentyl bromide under basic conditions:

Key Conditions :

Bromination at Position 1

Electrophilic bromination introduces a bromine atom para to the pentyloxy group:

Optimization Notes :

-

Yield : 65–75% with FeBr as a Lewis acid.

-

Regioselectivity : Bromination occurs para to the electron-donating pentyloxy group.

Introduction of the Methylsulfanyl Group

Nucleophilic Substitution with Sodium Thiomethoxide

The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide (NaSMe):

Critical Parameters :

Ullmann-Type Coupling with Methanethiol

Copper-catalyzed coupling offers an alternative pathway:

Advantages :

-

Catalyst : CuI with 1,10-phenanthroline ligand.

-

Base : Cesium carbonate (CsCO).

Alternative Route via Thiophenol Intermediate

Synthesis of 3,5-Difluoro-4-pentyloxythiophenol

Bromide-to-thiol conversion employs sodium hydrosulfide (NaSH):

Reaction Insights :

Methylation of Thiophenol

The thiol intermediate is methylated using methyl iodide:

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| SNAr with NaSMe | NaSMe, DMF | 50–60% | Simple setup | Moderate yield, side reactions |

| Ullmann Coupling | CuI, CHSH | 70–80% | Higher yield, fewer byproducts | Requires specialized ligands |

| Thiophenol Methylation | NaSH, CHI | 85–90% | High yield, scalable | Multi-step synthesis |

Optimization and Scale-Up Considerations

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a pharmacological agent due to its structural features which may influence biological activity. The presence of the difluoro group can enhance lipophilicity and metabolic stability, making it a candidate for drug development targeting specific receptors or enzymes.

- Case Study: Androgen Receptor Inhibition

A recent study indicated that similar sulfane compounds can act as bifunctional agents to degrade and inhibit androgen receptors, suggesting potential applications in treating hormone-dependent cancers .

Catalysis

(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane can be utilized in catalytic processes, particularly in the oxidation of sulfides. Research has shown that sulfide compounds can be oxidized effectively using metal complexes as catalysts.

- Data Table: Oxidation Efficiency

| Catalyst Type | Sulfide Conversion (%) | Selectivity towards Sulfoxide (%) | Reaction Time (h) |

|---|---|---|---|

| Polystyrene-bound complex | 93.8 | 63.7 | 2 |

| Non-polymer-bound complex | 85.0 | 50.0 | 2 |

This table illustrates the efficiency of polymer-bound catalysts in oxidizing methyl phenyl sulfide, highlighting the potential for similar applications with this compound .

Material Science

The compound's unique properties make it suitable for developing advanced materials, particularly in the field of liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound’s fluorine atoms and pentyloxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Substituent Impact on Properties

Biological Activity

(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a phenyl ring substituted with difluoro and pentyloxy groups, along with a methyl sulfide moiety. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure suggests that the compound may exhibit unique interactions with biological targets due to the presence of both electron-withdrawing (difluoro) and electron-donating (pentyloxy) groups.

The biological activity of this compound likely involves interactions with various molecular targets, including enzymes and receptors. The difluoro and pentyloxy substituents can modify the compound's binding affinity and specificity, impacting its biological effects. Potential mechanisms include:

- Enzyme Inhibition: The sulfane group may interact with thiol-containing enzymes, potentially inhibiting their activity.

- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that sulfane compounds can exhibit antimicrobial properties. A study on similar sulfide derivatives showed significant activity against various bacterial strains, suggesting that this compound may also possess such properties.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Comparison Compound 1 | S. aureus | 16 µg/mL |

| Comparison Compound 2 | P. aeruginosa | 64 µg/mL |

Cytotoxicity and Antiproliferative Effects

In vitro studies are essential for evaluating the cytotoxic effects of the compound on cancer cell lines. Preliminary data suggest that derivatives of similar structures have shown promising antiproliferative activity.

Case Studies

- Synthesis and Evaluation of Sulfide Derivatives : A study synthesized various sulfide derivatives and evaluated their biological activities against cancer cell lines. The results indicated that modifications in the substituents significantly affected the cytotoxicity profiles.

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that certain sulfide compounds could inhibit key metabolic enzymes involved in cancer metabolism, providing insights into potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related compounds suggest:

- Fluorine Substitution : The presence of fluorine atoms can enhance lipophilicity and membrane permeability.

- Alkoxy Groups : The introduction of alkoxy groups may improve solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.